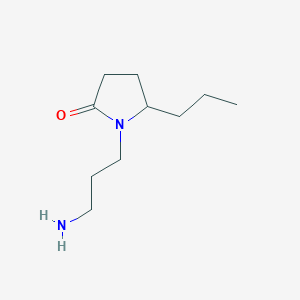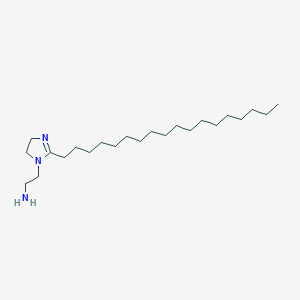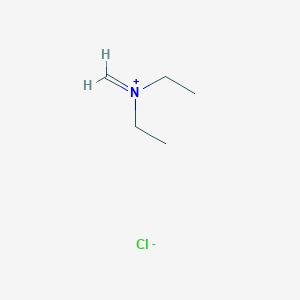
azecane;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azecane;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid with a bitter taste, and it is one of the most acidic phenols. The name “picric” comes from the Greek word “pikros,” meaning “bitter.” This compound has been historically significant due to its explosive properties and its use in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of azecane;2,4,6-trinitrophenol involves the nitration of phenolThe reaction is carried out under controlled conditions, usually at low temperatures, to introduce nitro groups onto the phenol ring . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Azecane;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions.
Reduction: Reduction of this compound typically yields aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and bromine water for substitution reactions. Major products formed include 2,4,6-tribromophenol and aminophenols .
Wissenschaftliche Forschungsanwendungen
Azecane;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in biochemical studies to uncouple oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and colored glass
Wirkmechanismus
The mechanism by which azecane;2,4,6-trinitrophenol exerts its effects involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and heat production. The compound targets the mitochondrial membrane, affecting the electron transport chain and proton gradient .
Vergleich Mit ähnlichen Verbindungen
Azecane;2,4,6-trinitrophenol is similar to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. its three nitro groups make it more acidic and explosive compared to its counterparts. This uniqueness makes it particularly valuable in applications requiring high energy content, such as explosives .
Similar compounds include:
- 2,4-Dinitrophenol
- 4-Nitrophenol
- 2-Nitrophenol
These compounds share similar chemical structures but differ in the number and position of nitro groups, which influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
51206-66-7 |
|---|---|
Molekularformel |
C15H22N4O7 |
Molekulargewicht |
370.36 g/mol |
IUPAC-Name |
azecane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H |
InChI-Schlüssel |
PSNATKLWAKGAQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


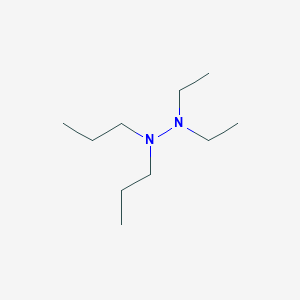



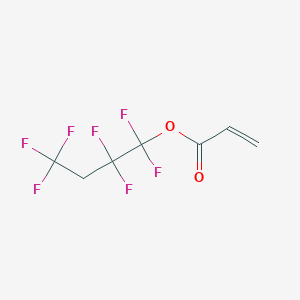


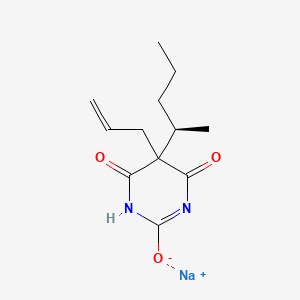
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
